V1a Receptor Affinity vs. Arginine Vasopressin
In direct binding assays using Chinese hamster ovary (CHO) cells expressing cloned human vasopressin receptors, Lypressin (LVP) exhibited a Ki of 2.6 ± 0.2 nM at the human V1a receptor. In the same assay system, the endogenous ligand Arginine Vasopressin (AVP) displayed a Ki of 0.47 ± 0.05 nM. This represents a 5.5-fold reduction in binding affinity for Lypressin compared to AVP at the V1a receptor . Additionally, independent studies confirm Lypressin's human V1a receptor Ki as 10.1 nM [1]. This data provides a quantitative basis for selecting Lypressin over AVP in experimental models where a moderate, rather than maximal, V1a receptor activation is desired to avoid receptor desensitization or excessive vasoconstriction.
| Evidence Dimension | Human V1a Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.6 ± 0.2 nM |
| Comparator Or Baseline | Arginine Vasopressin (AVP), Ki = 0.47 ± 0.05 nM |
| Quantified Difference | 5.5-fold lower affinity (approximately 5.5x) |
| Conditions | CHO cells expressing cloned human V1a receptors; radioligand binding assay |
Why This Matters
This quantitative affinity difference allows researchers to fine-tune V1a receptor-mediated signaling, using Lypressin for partial or moderate activation studies where the full agonist potency of AVP would be excessive.
- [1] Netascientific. Cayman Lysipressin (Acetate); 1 Mg; 83968-49-4; ≥98% (CAYM-37430-1). View Source
